Calcium lactate

Description

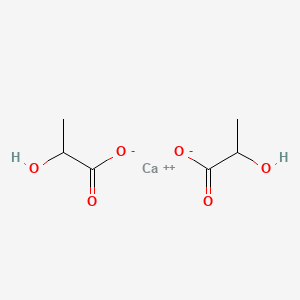

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJXYGKVIBWPFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020236 | |

| Record name | Calcium lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Almost odourless, white crystalline powder or granules, White solid; Soluble in water; [HSDB] White crystalline powder; Soluble in water; [MSDSonline] | |

| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water and practically insoluble in ethanol, Almost odorless, slightly efflorescent granules or powder; slowly sol in cold water; quickly sol in water; almost insol in alcohol; becomes anhydrous @ 120 °C; pH: 6-8 /Pentahydrate/, Sol in water | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CALCIUM LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

814-80-2, 5743-48-6, 28305-25-1, 63690-56-2 | |

| Record name | Calcium Lactate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium (S)-2-hydroxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium Lactate Pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LACTATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2URQ2N32W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

> 120 | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Calcium Lactate from Precipitated Calcium Carbonate

This technical guide provides a comprehensive overview of the synthesis of calcium lactate (B86563) from precipitated calcium carbonate (PCC), tailored for researchers, scientists, and drug development professionals. The document details the underlying chemistry, reaction kinetics, experimental protocols, and purification methods, with a focus on process optimization and product characterization.

Introduction

Calcium lactate, an organic salt of lactic acid, is widely utilized in the pharmaceutical, food, and beverage industries as a calcium supplement, a firming agent, and a flavor enhancer. Its high bioavailability and solubility make it a preferred choice for calcium fortification.[1] The synthesis of this compound is typically achieved through the neutralization of lactic acid with a calcium source. Precipitated calcium carbonate (PCC) is an effective reactant for this process due to its high purity and controlled physical properties. This guide focuses on the direct synthesis route involving the reaction of lactic acid with PCC.

The fundamental reaction is a neutralization process:

2CH₃CH(OH)COOH + CaCO₃ → Ca(C₃H₅O₃)₂ + H₂O + CO₂ (Lactic Acid + Calcium Carbonate → this compound + Water + Carbon Dioxide)

The efficiency and yield of this reaction are influenced by several factors, including the morphology of the PCC, reaction temperature, and reactant concentrations.

Influence of Process Parameters on Synthesis

The synthesis of this compound is significantly affected by key operational parameters that control reaction rate, yield, and product purity.

Effect of Precipitated Calcium Carbonate (PCC) Morphology

PCC exists in different crystalline forms, primarily calcite and aragonite.[2][3] Studies have shown that the morphology of the PCC used has a direct impact on the reaction kinetics and the final yield of this compound.

While the initial reaction rate with aragonite may be faster, calcite has been demonstrated to result in a higher final yield.[4][5] This is a critical consideration for process optimization and scale-up.

| PCC Morphology | Maximum Yield (%) | Optimal Temperature (°C) | Reference |

| Calcite | 88.7% | 60 | [4][5] |

| Aragonite | 85.0% | 60 | [4][5] |

Effect of Reaction Temperature

Temperature is a critical parameter in the synthesis process. The yield of this compound generally increases with temperature up to an optimal point, beyond which it may decrease.[4][6] The optimal temperature for the reaction between PCC and lactic acid has been identified to be approximately 60°C.[4][5][6] However, other studies have shown that high purity can also be achieved at lower temperatures, for instance, 30°C, which may be more energy-efficient.[7]

| Temperature (°C) | Effect on Yield | Reference |

| 20-60 | Yield increases with temperature. | [4][5] |

| 30 | High purity (99.9%) achievable. | [7] |

| >60 | Yield begins to decrease. | [4][5] |

Effect of Lactic Acid Concentration

The concentration of the lactic acid solution plays a crucial role. An increase in lactic acid concentration beyond a certain point (e.g., 2.0 mol%) can lead to a significant increase in the slurry's viscosity.[4][5][6] This heightened viscosity impedes mass transfer, slowing down the reaction and ultimately reducing the yield of this compound.[4][5][6]

| Lactic Acid Concentration | Effect on Yield | Reference |

| < 2.0 mol% | Favorable for reaction. | [4][5] |

| > 2.0 mol% | Increased viscosity, poor mass transfer, and lower yield. | [4][5][6] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of high-purity this compound from precipitated calcium carbonate. This protocol is synthesized from various optimized processes.[7]

Materials and Equipment

-

Reactants:

-

Precipitated Calcium Carbonate (CaCO₃)

-

Lactic Acid (C₃H₆O₃)

-

Deionized Water

-

Ethanol (B145695) (for crystallization and washing)

-

-

Equipment:

-

Jacketed glass reactor with overhead stirrer

-

Temperature controller and probe

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

-

Synthesis Procedure

-

Preparation of Lactic Acid Solution: Prepare the desired volume of lactic acid solution in deionized water. The molar ratio of calcium carbonate to lactic acid should be approximately 1:2.[7]

-

Reaction Setup: Charge the jacketed reactor with the lactic acid solution. Begin stirring and bring the solution to the desired reaction temperature (e.g., 30°C for high purity or 60°C for high yield).[4][7]

-

Addition of PCC: Slowly add the precipitated calcium carbonate to the lactic acid solution while maintaining constant agitation. The rate of addition should be controlled to manage the effervescence of CO₂.

-

Reaction: Continue stirring the mixture for a specified duration after the PCC addition is complete. A reaction time of approximately 10 minutes has been shown to be sufficient for the reaction to go to completion.[7]

-

Post-Reaction: After the reaction, the resulting this compound solution can be processed for purification and crystallization.

Purification and Crystallization

-

Crystallization Induction: To the this compound solution, add a volume of ethanol (e.g., half the volume of the reaction solution) to induce crystallization.[7] Cool the solution and allow it to stand for several hours (e.g., 4 hours) to maximize crystal formation. The use of seed crystals (0.1% solid this compound) can also facilitate crystallization.[8]

-

Crystal Separation: Separate the crystallized this compound from the mother liquor via filtration or centrifugation.

-

Washing: Wash the collected crystals with ethanol to remove residual impurities.[7]

-

Drying: Dry the purified this compound crystals in an oven at a suitable temperature (e.g., 50°C) to obtain the final product.[7]

Product Characterization

The synthesized this compound should be characterized to determine its purity, morphology, and physicochemical properties.

Analytical Techniques

-

Scanning Electron Microscopy (SEM): To observe the crystal morphology. Synthesized this compound typically exhibits a plate-like crystal form.[2][4][5]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups. Key spectral bands for this compound include a strong OH valence band around 3000-3500 cm⁻¹, a C=O stretching band at approximately 1500-1750 cm⁻¹, and a C-H bending band around 1300-1400 cm⁻¹.[2][3]

-

Thermogravimetric-Differential Thermal Analysis (TG-DTA): To determine thermal stability and decomposition patterns. This compound typically shows a melting point around 240°C.[2][3]

Visualized Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound from precipitated calcium carbonate.

Caption: Workflow for this compound Synthesis.

Logical Relationship of Key Parameters

The interplay between the primary reaction parameters determines the final product characteristics. The following diagram shows the logical relationships.

Caption: Interrelation of Synthesis Parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. rjpbcs.com [rjpbcs.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] A Study on the Synthesis of this compound Using Precipitated Calcium Carbonate | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. A Study on the Synthesis of this compound Using Precipitated Calcium Carbonate -Applied Chemistry for Engineering | Korea Science [koreascience.kr]

- 7. CN104230700A - Production process for preparing this compound through one-step synthesis method - Google Patents [patents.google.com]

- 8. CN104292099A - Method for extracting and purifying this compound - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Calcium Lactate (B86563) Pentahydrate

Introduction

Calcium lactate pentahydrate (C₆H₁₀CaO₆·5H₂O) is the pentahydrated calcium salt of lactic acid, a compound of significant interest in the pharmaceutical, food, and cosmetic industries.[1] It is widely utilized as a highly bioavailable calcium supplement for treating calcium deficiencies, an excipient in tablet formulations, and a firming agent in foods.[1][2] Its high solubility and neutral taste make it a preferred choice over other calcium salts like calcium citrate.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound pentahydrate, supported by quantitative data, detailed experimental protocols, and process visualizations to aid in research and development.

Chemical and Physical Properties

This compound pentahydrate is an odorless, white to cream-colored crystalline or granular powder.[1][4][5] It is known to be slightly efflorescent, meaning it can lose its water of hydration when exposed to a dry atmosphere.[5][6]

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀CaO₆·5H₂O | [4][7] |

| Molecular Weight | 308.29 g/mol | [4][8][] |

| Appearance | White to cream-colored, crystalline or granular powder | [4][5][10] |

| Odor | Almost odorless | [4][5][10] |

| Density | 1.494 g/cm³ | [3] |

| Bulk Density | 300 - 800 kg/m ³ | [11][12] |

| Elemental Calcium | ~13% | [3] |

Solubility Profile

A key advantage of this compound pentahydrate in pharmaceutical applications is its relatively high solubility in water, which contributes to its excellent bioavailability.[1][13] It can be absorbed at various pH levels and does not need to be taken with food.[3][4]

Table 2: Solubility Data

| Solvent | Temperature | Solubility | Source(s) |

| Water | 25°C | 79 g/L (7.9 g/100 mL) | [1][3] |

| Water | 25°C | 9 g/100 mL | [6] |

| Water | Hot / Boiling | Freely soluble | [1][4][6] |

| Ethanol | - | Insoluble / Practically Insoluble | [1][3][5] |

| Methanol | - | Very soluble | [3] |

The solubility of this compound pentahydrate in aqueous solutions is influenced by temperature and the concentration of lactate ions.[14] As temperature increases, its solubility also increases.[15][16]

Experimental Protocol: Determination of Aqueous Solubility (Static Equilibrium Method)

This protocol outlines a standard method for determining the solubility of this compound pentahydrate in water at a controlled temperature.

-

Preparation of Saturated Solution: Add an excess amount of this compound pentahydrate powder to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor).

-

Equilibration: Stir the suspension at a constant, controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This is the point at which the concentration of the dissolved solute remains constant.

-

Sample Withdrawal and Filtration: Stop the stirring and allow the undissolved solid to settle. Withdraw a sample of the supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the sample through a fine-pore filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Concentration Analysis: Accurately weigh the filtered sample. Dry the sample to a constant weight at a specified temperature (e.g., 120°C) to remove the solvent and the waters of hydration. The mass of the remaining anhydrous this compound is used to calculate the concentration.

-

Calculation: The solubility is expressed as grams of solute per 100 mL or 1 L of solvent.

-

Validation: Repeat the measurement at different time points to confirm that equilibrium has been achieved.

Thermal Properties and Stability

The thermal stability of this compound pentahydrate is critical for manufacturing processes like drying and for determining the shelf-life of formulations. The compound undergoes a multi-step decomposition process upon heating.

Table 3: Thermal Decomposition Characteristics

| Temperature Range | Event | Weight Loss | Source(s) |

| 35°C - 135°C | Dehydration (loss of 5 H₂O) | ~28-30% | [3][10][17] |

| 120°C | Becomes anhydrous | - | [3][5][18] |

| 271°C - 369°C | Second degradation step | ~12.0% | [17] |

| 384°C - 530°C | Third degradation step | ~26.0% | [17] |

| 678°C - 798°C | Decomposition of CaCO₃ to CaO | ~14.0% | [17] |

| > 200°C | General Decomposition Temperature | - | [11] |

| ~240°C | Melting Point (with decomposition) | - | [3][12][19] |

Dehydration of the pentahydrate form is reported to be rapid at temperatures of 55°C and above and may be accompanied by a loss of crystallinity.[2][6] This loss of hydration can negatively impact the crushing strength of tablets formulated with this excipient.[2][6]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a sample as a function of temperature or time. This protocol details the characterization of this compound pentahydrate's thermal decomposition.

-

Instrument Setup: Calibrate a thermogravimetric analyzer (e.g., SDT Q600) for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of this compound pentahydrate into an inert sample pan (e.g., alumina).

-

Analysis Conditions: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 1000°C) under a controlled inert atmosphere (e.g., nitrogen gas) at a constant flow rate (e.g., 30 mL/min).[17] A constant heating rate (e.g., 10°C/min) is applied.[17]

-

Data Acquisition: Record the sample mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative, the DTG curve (rate of mass change vs. temperature).

-

Data Interpretation: Analyze the TGA curve to identify distinct steps of mass loss, corresponding to dehydration and decomposition events. The temperature ranges and percentage of mass loss for each step are determined from the curve. The DTG curve helps to pinpoint the temperatures of maximum decomposition rates.

Caption: Thermal decomposition pathway of this compound pentahydrate.

Crystallography and Molecular Structure

This compound pentahydrate exists as plate-like crystals with a smooth surface.[19] Its crystalline nature can be confirmed using techniques like Powder X-ray Diffraction (PXRD), which can also differentiate between its enantiomeric forms (L-lactate vs. DL-lactate).[][20] The hydration state significantly affects its crystalline character.[3]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive analytical technique used to identify the crystalline phases of a solid material and obtain information about its crystal structure.

-

Sample Preparation: Finely grind a small amount of the this compound pentahydrate sample into a homogeneous powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

-

Instrument Setup: Place the sample holder into a powder X-ray diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα radiation), voltage, and current.

-

Data Collection: Scan the sample over a specified range of 2θ angles (e.g., 5° to 50°), measuring the intensity of the diffracted X-rays at each angle. The step size and scan speed are chosen to achieve adequate resolution and signal-to-noise ratio.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions (2θ values) and intensities of the diffraction peaks are characteristic of the material's crystal structure. This pattern can be compared to reference patterns from crystallographic databases (e.g., the International Centre for Diffraction Data) to confirm the identity and phase purity of the this compound pentahydrate.

References

- 1. This compound PENTAHYDRATE - Ataman Kimya [atamanchemicals.com]

- 2. This compound - CD Formulation [formulationbio.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Pentahydrate [honghuibio.com]

- 5. This compound USP PENTAHYDRATE - PCCA [pccarx.com]

- 6. This compound | 814-80-2 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound Pentahydrate | C6H20CaO11 | CID 165341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fao.org [fao.org]

- 11. pccarx.com [pccarx.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. This compound PENTAHYDRATE - Ataman Kimya [atamanchemicals.com]

- 14. Factors affecting solubility of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 19. rjpbcs.com [rjpbcs.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Chirality and Isomeric Forms of Calcium Lactate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactic acid, and by extension its calcium salt, is a chiral molecule existing as two stereoisomers: L-lactate and D-lactate.[1][2][3] In biological systems, this stereoisomerism is not trivial; it dictates the metabolic fate, bioavailability, and potential toxicity of the compound. Mammalian physiology is selectively adapted for the metabolism of L-lactate, the endogenously produced isomer.[1][4] Conversely, D-lactate is primarily a product of bacterial fermentation and is metabolized slowly by mammals, posing a risk of accumulation and acidosis, particularly in vulnerable populations.[1][5][6][7][8] This guide provides a detailed examination of the isomeric forms of calcium lactate (B86563), presenting quantitative data, experimental protocols for their analysis, and visual diagrams of key metabolic and experimental pathways to inform research and development in the pharmaceutical and nutritional sciences.

Introduction to Chirality in Calcium Lactate

Chirality is a fundamental property of many biological molecules, and lactate is a prime example.[9][10] The lactate anion possesses a single stereocenter, giving rise to two non-superimposable mirror images, or enantiomers:

-

L-(+)-Lactate: The isomer predominantly synthesized and utilized by mammalian cells.[11][12]

-

D-(−)-Lactate: An isomer primarily produced by certain species of bacteria.[1][12]

-

DL-Lactate: A racemic mixture containing equal amounts of both L- and D-isomers.[2]

The biological recognition and processing of these isomers are highly specific, a critical consideration for any therapeutic or nutritional application.[9]

Quantitative Data: A Comparative Analysis

The selection of a specific this compound isomer has significant quantitative implications for its behavior in biological systems. The following tables summarize key comparative data.

Table 1: Comparative Bioavailability and Metabolism of Lactate Isomers

| Parameter | L-Calcium Lactate | D-Calcium Lactate | DL-Calcium Lactate |

| Calcium Bioavailability | Absolute bioavailability of 8.9% in mice.[13] Generally considered well-absorbed.[2][14] | A study in rats found no statistically significant difference in calcium bioavailability between L-, DL-lactate and calcium carbonate.[15] | No statistically significant difference in calcium bioavailability compared to the L-isomer in rats.[15] |

| Primary Metabolic Enzyme | L-Lactate Dehydrogenase (L-LDH) (High activity in mammals)[1] | D-2-hydroxyacid dehydrogenase (Low activity in mammals)[1][16] | Both L-LDH and D-2-hydroxyacid dehydrogenase[1] |

| Metabolic Rate | High; efficiently converted to pyruvate (B1213749).[4] | Slow; prone to accumulation.[1][4] | Mixed; L-isomer is rapidly metabolized while the D-isomer is cleared slowly. |

| Normal Plasma Levels (Human) | ~1.0 mmol/L[1] | 5-20 µmol/L[1] | Not applicable |

| Primary Endogenous Source | Product of anaerobic glycolysis in mammalian cells.[11][16] | Minor byproduct of the methylglyoxal (B44143) pathway in mammalian cells; primarily from gut bacteria.[1][11][16] | Exogenous |

Table 2: Physiological and Toxicological Effects

| Effect | L-Calcium Lactate | D-Calcium Lactate | DL-Calcium Lactate |

| Acid-Base Balance | Can be used to mitigate metabolic acidosis as it is metabolized to bicarbonate.[1] | High concentrations (>3.0 mmol/L) can lead to D-lactic acidosis, a form of high anion gap metabolic acidosis.[1][6][8] | Risk of D-lactic acidosis due to the D-isomer content, especially with high doses or in susceptible individuals.[1] |

| Neurological Effects | Generally none at physiological levels. | Accumulation is associated with encephalopathy, characterized by confusion, slurred speech, and ataxia.[5][6][7] | Potential for neurological symptoms if D-lactate accumulates.[7] |

| Primary Clinical Application | Calcium supplementation[14][17], component of intravenous fluids (e.g., Lactated Ringer's).[18] | Used in research; not for therapeutic use due to toxicity concerns. | Used in some intravenous fluids[1] and food applications. |

| Populations at Risk | Generally considered safe. | Individuals with short bowel syndrome[5][6][7][8], impaired renal function, or gut dysbiosis.[6] | Same as D-Calcium Lactate. |

Key Experimental Protocols

The accurate separation and quantification of lactate enantiomers are crucial for research and quality control.

Protocol: Chiral Separation and Quantification by HPLC-MS/MS

This method allows for the sensitive and simultaneous determination of L- and D-lactic acid in biological samples like urine or plasma.[19]

-

Objective: To separate and quantify L- and D-lactate enantiomers.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Chiral Stationary Phase: A macrocyclic glycopeptide chiral column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC® R or TAG).[19][20] These columns can operate in reversed-phase, normal-phase, or polar ionic modes.

-

Sample Preparation:

-

Deproteinize plasma/serum samples or dilute urine samples.

-

Perform solid-phase extraction (SPE) for purification and concentration of the organic acids if necessary.

-

Reconstitute the final extract in the mobile phase.

-

-

Chromatographic Conditions (Example):

-

Column: Astec CHIROBIOTIC® R or similar.[19]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and aqueous buffer (e.g., ammonium (B1175870) acetate).[21] The exact ratio and buffer concentration must be optimized for the specific column and system.

-

Column Temperature: Controlled, often at room temperature (e.g., 25°C).[20]

-

-

Detection:

-

Tandem mass spectrometry (MS/MS) operating in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) for specific transitions of the lactate parent ion to its fragment ions for high selectivity and sensitivity.

-

-

Quantification:

-

Generate standard curves using certified reference materials for both L- and D-lactic acid.

-

Calculate concentrations in unknown samples by interpolating their peak areas against the standard curve. This method can achieve quantification ranges of approximately 2–400 µmol/L for L-lactic acid and 0.5–100 µmol/L for D-lactic acid.[19]

-

Visualizations: Pathways and Workflows

Metabolic Pathways of Lactate Isomers

The stereospecificity of mammalian enzymes dictates the distinct metabolic fates of L- and D-lactate. L-lactate is readily converted to pyruvate by L-lactate dehydrogenase (L-LDH), entering central energy pathways. In contrast, D-lactate is poorly metabolized by the mitochondrial enzyme D-2-hydroxyacid dehydrogenase.

Caption: Differential metabolic pathways for L- and D-lactate in mammals.

Experimental Workflow for In Vivo Comparative Bioavailability Study

This diagram outlines a logical workflow for conducting an in vivo study to compare the pharmacokinetic and physiological effects of different this compound isomers.

Caption: Logical workflow for an in vivo comparative study of this compound isomers.

Implications for Research and Drug Development

The distinct biological profiles of L- and D-calcium lactate carry significant implications:

-

Safety and Toxicology: For any application involving oral or parenteral administration, the use of the D-isomer or the racemic mixture must be carefully evaluated. The risk of D-lactic acidosis is a major safety concern, especially for products intended for infants, patients with short bowel syndrome, or those with renal impairment.[5][6][7]

-

Pharmaceutical Formulation: When this compound is used as an excipient or an active pharmaceutical ingredient (API) to treat calcium deficiency, the L-isomer is the unequivocally preferred choice to ensure predictable metabolism and avoid the potential for toxic accumulation of the D-isomer.

-

Nutritional Products: In food fortification and dietary supplements, L-calcium lactate provides a bioavailable source of calcium without the metabolic risks associated with the D-form.[14]

-

Regulatory Considerations: Manufacturing processes should be validated to ensure the chiral purity of the L-lactate product. Analytical methods for detecting and quantifying the D-lactate contaminant are essential for quality control.

Conclusion

The chirality of this compound is a critical factor governing its interaction with biological systems. The well-established metabolic pathways heavily favor the L-isomer, making L-calcium lactate a safe and efficient source of calcium. Conversely, the slow and limited metabolism of D-calcium lactate renders it a potential metabolic liability. Drug development professionals and researchers must therefore prioritize the use of chirally pure L-calcium lactate to maximize therapeutic benefit and ensure patient safety. Future research could further explore the subtle signaling roles of lactate isomers and the full impact of D-lactate on the gut microbiome and host metabolism.

References

- 1. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Lactic acid - Wikipedia [en.wikipedia.org]

- 4. Understanding L-Lactic Acid VS D-Lactic Acid: A Comprehensive Guide [xhlactics.com]

- 5. D-Lactic Acidosis: An Underrecognized Complication of Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Lactate: Implications for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. litfl.com [litfl.com]

- 9. biyokimya101.com [biyokimya101.com]

- 10. 3.6.2 Chirality in Chemical, Environmental and Biological Systems – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 11. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Stereospecific lactylation in bacteriology: L/D-lactate partitioning shapes host metabolic-disease axis [frontiersin.org]

- 13. Effect of anions or foods on absolute bioavailability of calcium from calcium salts in mice by pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 15. Bioavailability of calcium from calcium carbonate, DL-calcium lactate, L-calcium lactate and powdered oyster shell calcium in vitamin D-deficient or -replete rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Vitamin D and Calcium and Bioavailability of Calcium in Various Calcium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oley.org [oley.org]

- 19. labcluster.com [labcluster.com]

- 20. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Thermal Degradation Kinetics of Calcium Lactate Pentahydrate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal degradation kinetics of calcium lactate (B86563) pentahydrate (CLP). It details the multi-step decomposition process, outlines the experimental protocols for its characterization, and presents the kinetic parameters determined through various analytical models. This information is critical for understanding the thermal stability of CLP, a common excipient in pharmaceutical formulations, ensuring its proper handling and application in drug development and manufacturing.

Thermal Degradation Pathway

The thermal decomposition of calcium lactate pentahydrate is a complex, multi-step process that occurs under inert conditions. The process can be broadly categorized into three main phases: dehydration, decomposition of the anhydrous salt, and final decarbonation.

-

Dehydration: The initial stage involves the loss of water of hydration. CLP loses its five water molecules to form anhydrous this compound (CLA). This process typically begins at temperatures around 70°C and is complete by approximately 186°C.[1]

-

Anhydrous Salt Decomposition: Following dehydration, the anhydrous this compound undergoes further decomposition in two subsequent steps, leading to the formation of calcium carbonate (CaCO₃). These stages occur at temperatures ranging from 271°C to 530°C.[1]

-

Decarbonation: The final stage of degradation is the decomposition of the intermediate calcium carbonate into calcium oxide (CaO) and carbon dioxide (CO₂).[1] This occurs at higher temperatures, generally between 678°C and 798°C.[1]

The primary gaseous products evolved during the entire degradation process are water (H₂O) and carbon dioxide (CO₂).[2][3]

Experimental Protocols

The study of CLP's thermal degradation kinetics predominantly employs non-isothermal thermogravimetric analysis (TGA), often coupled with evolved gas analysis techniques like Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS).

Typical Thermogravimetric Analysis (TGA) Protocol:

-

Instrumentation: A thermogravimetric analyzer, such as an SDT Q600 (TA Instruments) or a NETZSCH STA 449F3A, is commonly used.[1][4]

-

Sample Preparation: A small quantity of crystalline this compound pentahydrate is used. The sample's crystalline phase is typically confirmed beforehand using techniques like X-ray powder diffraction (XRD) and FTIR.[1][2]

-

Heating Program: The sample is heated from ambient temperature (e.g., 25°C) up to 1000°C.[1][2] To perform robust kinetic analysis, as recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC), multiple experiments are run at different linear heating rates (β), such as 10, 20, 30, and 40°C/min.[1][4]

-

Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically flowing nitrogen (N₂), at a constant rate (e.g., 30 mL/min) to prevent oxidative side reactions.[1]

-

Data Collection: The instrument records the sample's mass as a function of temperature, generating thermogravimetric (TG) and derivative thermogravimetric (DTG) curves.[1]

Quantitative Data: Thermal Decomposition Events

The quantitative data from TGA experiments, showing the distinct stages of mass loss, are summarized below.

| Degradation Stage | Description | Temperature Range (°C) | Observed Mass Loss (%) | Final Product |

| Stage 1 | Dehydration (Loss of H₂O) | 70 - 186 | ~28.0% | Anhydrous this compound |

| Stage 2 | Anhydrous Decomposition I | 271 - 369 | ~12.0% | Intermediate |

| Stage 3 | Anhydrous Decomposition II | 384 - 530 | ~26.0% | Calcium Carbonate (CaCO₃) |

| Stage 4 | Decarbonation (Loss of CO₂) | 678 - 798 | ~14.0% | Calcium Oxide (CaO) |

Table 1: Characteristic temperatures and mass losses during the thermal degradation of CLP at a heating rate of 10°C/min in a nitrogen atmosphere. Data sourced from[1].

Kinetic Analysis and Parameters

Kinetic analysis of the TGA data is performed to determine the kinetic triplet: activation energy (Eₐ), the pre-exponential factor (A), and the reaction model, f(α). This is achieved using model-free (isoconversional) methods and model-fitting methods.

Isoconversional (Model-Free) Methods: These methods, including the Flynn–Wall–Ozawa (FWO), Kissinger–Akahira–Sunose (KAS), and Starink models, are highly recommended as they calculate the activation energy as a function of the conversion degree without assuming a specific reaction model.[1][2][3]

Model-Fitting Methods: Methods like Coats-Redfern and the Kissinger method are also employed.[2][4] The Coats-Redfern method can be used to determine the reaction order, which for the initial dehydration stage of CLP has been identified as 1.5.[1][2]

The kinetic parameters for the different degradation stages are presented in the tables below.

Table 2: Activation Energy for the Dehydration Stage of CLP using Isoconversional Methods

| Kinetic Model | Average Activation Energy (Eₐ) (kJ/mol) |

| Flynn–Wall–Ozawa (FWO) | 34.7 |

| Kissinger–Akahira–Sunose (KAS) | 33.0 |

| Starink | 33.3 |

Data sourced from[2].

Table 3: Activation Energy for Anhydrous Decomposition Stages using the Kissinger Method

| Decomposition Peak | Average Activation Energy (Eₐ) (kJ/mol) |

| First Peak | 96.97 |

| Second Peak | 213.47 |

Data sourced from[4].

The positive enthalpy values derived from thermodynamic analysis confirm that the dehydration process is endothermic.[1]

Visualized Workflow for Kinetic Analysis

The logical flow from sample preparation to the determination of kinetic parameters is a critical aspect of the research process. The following diagram illustrates this comprehensive workflow.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Calcium Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and relevant physicochemical properties of calcium lactate (B86563). It includes detailed experimental protocols for its synthesis and analysis, and explores its role in cellular signaling pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

Calcium lactate is an organic salt consisting of a calcium cation (Ca²⁺) bonded with two lactate anions (CH₃CH(OH)COO⁻).[1] Its chemical formula is C₆H₁₀CaO₆.[2][3][4] The lactate anion possesses a chiral center, leading to the existence of two stereoisomers: L-(+)-lactate and D-(-)-lactate.[5][6] Consequently, this compound can exist as the pure L- or D-isomer, or as a racemic mixture (DL-lactate).[5] The L-isomer is the form predominantly synthesized and metabolized by living organisms.[5][6]

This compound is commonly available in various hydrated forms, with the pentahydrate (C₆H₁₀CaO₆·5H₂O) being the most prevalent.[6][7] Anhydrous, monohydrate, and trihydrate forms are also known.[2][6] The degree of hydration can influence the compound's physical properties, such as solubility and stability.[8]

Molecular Visualization:

The following diagram illustrates the two-dimensional chemical structure of this compound.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C6H10CaO6 | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. E327 (this compound) - Ataman Kimya [atamanchemicals.com]

- 7. ikigaicorporation.com [ikigaicorporation.com]

- 8. This compound | 814-80-2 [chemicalbook.com]

Solubility of calcium lactate in aqueous solutions at different temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium lactate (B86563) in aqueous solutions at various temperatures. Calcium lactate, a widely used excipient in the pharmaceutical industry and a common food additive, exhibits temperature-dependent solubility that is critical for formulation development, drug delivery systems, and manufacturing processes. Understanding its solubility profile is essential for preventing precipitation, ensuring product stability, and controlling bioavailability.

Physicochemical Properties of this compound

This compound exists in several hydration states, including anhydrous, monohydrate, trihydrate, and pentahydrate forms.[1][2] The pentahydrate is the most common form.[3] Dehydration of the pentahydrate form can occur at temperatures above 55°C.[1][2] It is also important to note that this compound has different isomers, primarily the L(+) and the racemic DL(±) forms. The L(+) isomer generally exhibits higher solubility than the DL(±) form.[4][5] The difference in solubility between these isomers can be a critical factor in crystallization issues, for instance, in the food industry with cheese production.[6]

Quantitative Solubility Data

The solubility of this compound in water increases with temperature. Below is a compilation of solubility data from various sources, standardized to grams of this compound per 100 g of water for ease of comparison. It is important to consider the specific hydrate (B1144303) form and isomer when utilizing this data.

| Temperature (°C) | Solubility ( g/100 g H₂O) | Form/Isomer | Reference |

| 0 | ~2 | Anhydrous | [6][7][8] |

| 4 | - | L(+)-CaL₂ | [9][10] |

| 5 | - | L(+) and DL(±) | [4] |

| 10 | 4.18 | L(+)-CaL₂ | [10] |

| 10 | 4.8 ( g/100 mL) | L-lactate, anhydrous | [11] |

| 15 | 5.4 | - | [5] |

| 20 | 3.4 | - | [1] |

| 20 | 5.8 ( g/100 mL) | L-lactate, anhydrous | [11] |

| 24 | - | L(+)-CaL₂ | [9][10] |

| 25 | 9 | Trihydrate and Pentahydrate (in 100 ml) | [1] |

| 25 | 6.7 ( g/100 mL) | L-lactate, anhydrous | [11] |

| 30 | 7.9 | - | [5] |

| 30 | 8.5 ( g/100 mL) | L-lactate, anhydrous | [11] |

| 50 | - | L(+) and DL(±) | [4] |

| 60 | ~50 | Anhydrous | [6][7][8] |

| 80 | 45.88 (% w/w) | L(+) | [4] |

| 80 | 36.48 (% w/w) | DL(±) | [4] |

Note: Solubility values can vary based on the experimental method, pH, and the presence of other solutes.[6] The data presented should be used as a reference and may need to be confirmed under specific experimental conditions.

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is crucial for determining the solubility of this compound. The following is a generalized experimental protocol synthesized from established methods for determining the equilibrium solubility of a compound in an aqueous solution.

Materials and Equipment

-

This compound (specify hydrate form and isomer)

-

Deionized or Distilled Water

-

Constant Temperature Bath or Shaking Incubator

-

Analytical Balance

-

Filtration System (e.g., syringe filters with appropriate pore size)

-

Analytical Instrumentation for Quantification (e.g., HPLC, Atomic Absorption Spectroscopy, EDTA Titration)

-

pH Meter

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Detailed Methodological Steps

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container. Using an excess of the solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: The container is placed in a constant temperature bath or a shaking incubator set to the desired temperature. The solution is agitated for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

Sample Collection and Preparation: After equilibration, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a pipette. It is critical to avoid disturbing the undissolved solid. The withdrawn sample is immediately filtered through a membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method. Common methods include:

-

Atomic Absorption Spectroscopy (AAS): To determine the concentration of calcium ions.[6]

-

Complexometric Titration with EDTA: A classic method for determining the concentration of calcium ions.[6]

-

High-Performance Liquid Chromatography (HPLC): To quantify the lactate anion.

-

Conductivity Measurement: Can be used to determine solubility by creating a calibration curve of conductivity versus concentration.[4]

-

-

Data Analysis: The determined concentration is then converted to the desired solubility units, such as g/100 g of water or mol/L. This process is repeated for each desired temperature to generate a solubility curve.

Factors Influencing Solubility

Several factors beyond temperature can influence the solubility of this compound in aqueous solutions:

-

pH: The pH of the solution can affect the solubility of this compound.[6]

-

Presence of Other Ions: The presence of additional calcium or lactate ions can impact solubility.[9][10] For example, the addition of sodium lactate has been shown to have little influence on the solubility of calcium D-lactobionate.[7][12]

-

Solvent Composition: The addition of co-solvents, such as ethanol, can significantly decrease the solubility of this compound.[4]

Conclusion

The solubility of this compound is a critical parameter for its application in the pharmaceutical and food industries. This guide has provided a detailed overview of its temperature-dependent solubility, presenting quantitative data in a structured format and outlining a robust experimental protocol for its determination. For professionals in research and development, a thorough understanding of these principles is essential for formulating stable and effective products.

References

- 1. This compound | 814-80-2 [chemicalbook.com]

- 2. This compound - CD Formulation [formulationbio.com]

- 3. This compound | C6H10CaO6 | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. kiche.or.kr [kiche.or.kr]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Factors affecting solubility of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydration and Hydration Behavior of Calcium Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium lactate (B86563), a widely utilized excipient and active pharmaceutical ingredient (API), exists in various hydration states, with the pentahydrate and anhydrous forms being the most common. The interconversion between these forms, driven by changes in temperature and relative humidity, significantly impacts the physicochemical properties of calcium lactate, including its stability, solubility, and mechanical properties. This technical guide provides an in-depth analysis of the dehydration and hydration behavior of this compound, summarizing key quantitative data, detailing experimental protocols for characterization, and visualizing the transformation pathways. A thorough understanding of these behaviors is critical for formulation development, process optimization, and ensuring the quality and stability of pharmaceutical products containing this compound.

Introduction

This compound is the calcium salt of lactic acid and is available in several hydrate (B1144303) forms, most notably as a pentahydrate (C₆H₁₀CaO₆·5H₂O).[1][2] It is widely used in the pharmaceutical industry as a calcium supplement and as a tablet excipient due to its high bioavailability and good compactability.[3][4] The hydration state of this compound is a critical quality attribute, as changes in water content can lead to alterations in crystal structure, particle morphology, and bulk powder properties.[4][5]

The transition between the crystalline pentahydrate (CLP) and the amorphous anhydrous (CLA) form is a reversible process influenced by environmental conditions.[5][6] Dehydration of the pentahydrate can be induced by heating, leading to a loss of crystallinity and changes in tablet hardness.[3][6] Conversely, the amorphous anhydrous form is hygroscopic and will readily take up water from the atmosphere to revert to the hydrated crystalline state.[6][7] This guide will explore the thermodynamics and kinetics of these transformations, providing a comprehensive overview for scientists and professionals in the pharmaceutical field.

Physicochemical Properties and Hydrate Forms

This compound can exist in multiple hydration states, including a pentahydrate, trihydrate, monohydrate, and an anhydrous form.[3] A transient dihydrate has also been identified under specific temperature and humidity conditions.[8] The pentahydrate is the most common and stable form under ambient conditions.[1] Upon dehydration, it typically forms an amorphous anhydrous solid.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the dehydration and hydration of this compound, compiled from various studies.

Table 1: Thermal Properties of this compound Hydrates

| Property | Value | Conditions |

| Dehydration Onset of Pentahydrate | 35 - 135 °C | Dry atmosphere[5] |

| Dehydration Endotherm Peak (DSC) | ~95 °C | Heating rate dependent[9] |

| Heat of Dehydration | 250 ± 20 kJ/mol | |

| Melting Point (Anhydrous) | ~240 °C | Followed by decomposition[9][10] |

| Glass Transition of Amorphous Anhydrate | 175 ± 1 °C | |

| Recrystallization of Amorphous Anhydrate | 221 ± 3 °C |

Table 2: Water Content of this compound Hydrates

| Hydrate Form | Theoretical Water Content (%) | Experimental Loss on Drying (%) |

| Pentahydrate | 29.2% | 22.0% - 27.0%[11] |

| Trihydrate | 20.9% | 15.0% - 20.0%[11] |

| Monohydrate | 8.4% | 5.0% - 8.0%[11] |

| Anhydrous | 0% | ≤ 3.0%[11] |

Table 3: Solubility of this compound Forms in Water

| Form | Temperature (°C) | Solubility ( g/100 mL) |

| L-Lactate, Anhydrous | 10 | 4.8[5] |

| L-Lactate, Anhydrous | 20 | 5.8[5] |

| L-Lactate, Anhydrous | 25 | 6.7[5] |

| L-Lactate, Anhydrous | 30 | 8.5[5] |

| Pentahydrate | 25 | 7.9[5] |

| Trihydrate/Pentahydrate | 25 | 9.0[3] |

Dehydration and Hydration Pathways

The transformation between this compound pentahydrate and its anhydrous form is a dynamic process governed by temperature and relative humidity (RH). The following diagram illustrates the key pathways.

Caption: Dehydration and hydration pathways of this compound.

The dehydration of crystalline CLP to amorphous CLA generally follows zero-order kinetics.[6][7] The reverse process, the hydration of amorphous CLA, is more complex and has been described by a three-dimensional diffusion model.[6][7] Under specific conditions of elevated temperature and controlled humidity (e.g., 60°C and 60-80% RH), the formation of a transient crystalline dihydrate has been observed.[8]

Experimental Protocols

The characterization of the dehydration and hydration behavior of this compound relies on several key analytical techniques. The following sections provide generalized experimental protocols.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These techniques are used to determine the thermal stability, water content, and thermodynamic properties of the transitions.

-

Instrumentation: A simultaneous TGA-DSC instrument is recommended.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum pan.

-

TGA/DSC Experimental Parameters:

-

Temperature Range: 25 °C to 300 °C.

-

Heating Rate: A typical heating rate is 10 °C/min. Slower or faster rates can be used to investigate kinetic effects.

-

Atmosphere: Dry nitrogen purge gas at a flow rate of 20-50 mL/min to ensure an inert environment.

-

-

Data Analysis:

-

From the TGA curve, determine the mass loss associated with dehydration to calculate the initial water content.

-

From the DSC curve, identify the endothermic peaks corresponding to dehydration and the melting of the anhydrous form. Determine the onset and peak temperatures for these transitions.

-

Calculate the enthalpy of dehydration by integrating the area under the corresponding DSC peak.

-

Powder X-Ray Diffraction (PXRD)

PXRD is used to identify the crystalline or amorphous nature of the sample and to differentiate between different crystalline forms.

-

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation).

-

Sample Preparation: Gently powder the sample to ensure a random orientation of the crystallites. Mount the powder on a sample holder.

-

PXRD Experimental Parameters:

-

Voltage and Current: Typically 40 kV and 40 mA.

-

Scan Range (2θ): 5° to 40°.

-

Step Size: 0.02°.

-

Scan Speed: 1-2°/min.

-

-

Data Analysis:

-

Compare the resulting diffractogram with reference patterns for this compound pentahydrate to confirm its crystalline identity.

-

The absence of sharp diffraction peaks and the presence of a broad halo indicate an amorphous material.

-

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the amount and rate of water vapor sorption by a sample at controlled relative humidity and temperature.

-

Instrumentation: A DVS analyzer.

-

Sample Preparation: Place a known mass of the sample (typically 10-20 mg) in the DVS sample pan.

-

DVS Experimental Parameters:

-

Temperature: Isothermal, typically 25 °C or other relevant temperatures.

-

Relative Humidity (RH) Program:

-

Start with a drying step at 0% RH until a stable mass is achieved.

-

Increase the RH in steps (e.g., 10% increments) from 0% to 90%.

-

Decrease the RH in similar steps back to 0% to obtain both sorption and desorption isotherms.

-

-

Equilibrium Criterion: The instrument proceeds to the next RH step when the rate of mass change ( dm/dt ) is below a set value (e.g., 0.002%/min) for a specified period.

-

-

Data Analysis:

-

Plot the change in mass versus RH to generate the sorption-desorption isotherm.

-

The shape of the isotherm and any hysteresis provide information on the mechanism of water uptake (adsorption, absorption, hydrate formation).

-

Sharp mass increases at specific RH values are indicative of the formation of a stoichiometric hydrate.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for characterizing the hydration state of a this compound sample.

Caption: Experimental workflow for this compound characterization.

Implications for Drug Development

The dehydration and hydration behavior of this compound has significant implications for pharmaceutical development:

-

Formulation Stability: Changes in the hydration state during storage can affect the physical and chemical stability of the drug product. For example, the conversion of the pentahydrate to the anhydrous form can lead to a reduction in tablet hardness.[6]

-

Manufacturing Processes: Processes such as wet granulation, drying, and milling can influence the hydration state of this compound. Understanding these effects is crucial for process control and ensuring product consistency.

-

Dissolution and Bioavailability: While different hydrate forms can have different solubilities, the rapid conversion between forms in aqueous media means that the ultimate impact on bioavailability may be complex.

-

Excipient Compatibility: The water released during dehydration could potentially interact with other excipients or the API, leading to degradation.

Conclusion

The dehydration and hydration of this compound are complex but well-characterized phenomena that are critical to the performance of pharmaceutical products containing this excipient. The transition between the stable crystalline pentahydrate and the amorphous anhydrous form is reversible and highly dependent on environmental temperature and humidity. A thorough understanding and characterization of these behaviors using techniques such as TGA, DSC, PXRD, and DVS are essential for the development of robust and stable pharmaceutical formulations. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

- 1. This compound | C6H10CaO6 | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Pentahydrate | C6H20CaO11 | CID 165341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 814-80-2 [chemicalbook.com]

- 4. atamankimya.com [atamankimya.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Characterization of dehydration and hydration behavior of this compound pentahydrate and its anhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. filinchuk.com [filinchuk.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound [drugfuture.com]

An In-depth Technical Guide to the Industrial Preparation of Calcium Lactate via Fermentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial production of calcium lactate (B86563) through fermentation. It covers the critical stages of the process, from microbial strain selection and upstream processing to fermentation and downstream purification. Detailed experimental protocols, quantitative data, and process visualizations are included to support research, development, and scaling of calcium lactate production.

Introduction

This compound, the calcium salt of lactic acid, is a widely used compound in the pharmaceutical, food, and beverage industries.[1] It serves as a calcium supplement, a firming agent, and a pH regulator.[1][2] While chemical synthesis is possible, industrial production predominantly relies on microbial fermentation.[3][4] This biotechnological approach offers the advantage of utilizing renewable resources and producing specific stereoisomers (L(+) or D(-)) of lactic acid, which is crucial for applications like biodegradable polymers (polylactic acid) and pharmaceuticals.[1][5]

The core of the process involves the fermentation of a carbohydrate source by lactic acid bacteria (LAB) or fungi.[5] During fermentation, the produced lactic acid is neutralized in situ with a calcium source, typically calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂), to form this compound.[6][7] This neutralization is critical as it prevents the pH of the fermentation broth from dropping to levels that would inhibit microbial growth and productivity.[8] The resulting this compound can then be recovered and purified.[8][9]

Upstream Processing

The choice of microorganism is a critical factor that determines the yield, productivity, and stereoisomer of the final product. The most common industrial producers are from the genera Lactobacillus and Rhizopus.

-

Lactic Acid Bacteria (LAB): Species like Lactobacillus rhamnosus, Lactobacillus casei, and Lactobacillus delbrueckii are widely used.[10][11][12] They are typically homofermentative, converting glucose primarily to lactic acid.[13] LAB are robust and can achieve high product concentrations.

-

Fungi: Rhizopus oryzae is a notable fungal producer, capable of generating high titers of optically pure L(+)-lactic acid from various carbon sources, including glucose and agricultural residues.[5][14][15][16] Fungal fermentation can simplify downstream processing due to the use of chemically defined media.[5]

-

Thermotolerant Bacteria: Strains like Bacillus coagulans are advantageous as they can be operated at higher temperatures, reducing cooling costs and minimizing contamination risks.[17]

A variety of carbohydrate-rich substrates can be used for fermentation. The choice often depends on cost and regional availability.

-

Carbon Sources: Common substrates include glucose, sucrose, molasses, whey (containing lactose), and hydrolyzed starches from sources like corn, sweet potatoes, or cassava.[11][12][18]

-

Nitrogen Sources: Complex nitrogen sources are often required, especially for LAB. These include yeast extract, peptone, and beef extract.[8][10] Fungi like Rhizopus oryzae can often utilize simpler inorganic nitrogen sources like ammonium (B1175870) sulfate (B86663).[19]

-

Neutralizing Agent: Finely powdered calcium carbonate (CaCO₃) is the most common neutralizing agent.[14][19] It is added to the medium to maintain the pH within the optimal range for microbial growth (typically pH 5.0-7.0) and to directly form the desired this compound product.[7][10]

-

Supplements: Minerals and growth factors such as phosphates, magnesium sulfate, and manganese sulfate are often included to enhance microbial activity.[8][20]

Fermentation Process

The fundamental biochemical pathway for lactic acid production from glucose is glycolysis. In homofermentative LAB, one mole of glucose is converted into two moles of pyruvate, which is then reduced to two moles of lactate. This process generates a net of two moles of ATP.

Caption: Glycolytic pathway for homolactic fermentation.

This compound production is typically performed in batch or fed-batch mode in industrial bioreactors.

-

Temperature: Optimal temperature depends on the microorganism. Mesophilic LAB, such as Lactobacillus casei, prefer 37-42°C, while thermophilic species like L. delbrueckii grow well at 45-50°C.[10][11] Rhizopus oryzae fermentations are often run at 32-37°C.[14][19]

-

pH Control: This is arguably the most critical parameter. As lactic acid is produced, the pH drops. To counteract this, a slurry of calcium carbonate is added to the fermenter to maintain the pH between 5.0 and 7.0.[10][19] This reaction neutralizes the acid and forms soluble this compound.

-

Agitation: Adequate mixing is required to ensure uniform distribution of nutrients, cells, and the neutralizing agent, as well as to facilitate mass transfer. However, high shear stress can damage cells. For fungal fermentations, agitation also influences the morphology (pellets vs. dispersed mycelia), which can impact productivity.[21]

-

Fed-Batch Operation: To avoid substrate inhibition at high initial glucose concentrations and to achieve high product titers, a fed-batch strategy is often employed.[14] This involves intermittently or continuously feeding a concentrated glucose solution into the bioreactor.

References

- 1. wjpsronline.com [wjpsronline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. CN104230700A - Production process for preparing this compound through one-step synthesis method - Google Patents [patents.google.com]

- 5. Lactic acid production – producing microorganisms and substrates sources-state of art - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iarj.in [iarj.in]

- 7. researchgate.net [researchgate.net]

- 8. Biologically synthesized crude this compound as a substrate for propylene glycol production - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20722G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Lactic Acid Bacteria in Milk Fermentation [scirp.org]

- 14. Highly accumulative production of L(+)-lactate from glucose by crystallization fermentation with immobilized Rhizopus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plant, Soil and Environment: Agricultural waste-based lactic acid production by the fungus Rhizopus oryzae: a tool for sustainable polylactic acid production for agricultural use – a review [pse.agriculturejournals.cz]

- 16. digibug.ugr.es [digibug.ugr.es]

- 17. Efficient this compound production by fermentation coupled with crystallization-based in situ product removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN102206684A - Fermentation technology for producing this compound with sweet potatoes as raw material - Google Patents [patents.google.com]

- 19. Production of L-lactic acid by Rhizopus oryzae using semicontinuous fermentation in bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rjpbcs.com [rjpbcs.com]

- 21. researchgate.net [researchgate.net]

Calcium lactate as a precursor for lactic acid purification

An In-depth Technical Guide to the Purification of Lactic Acid Utilizing Calcium Lactate (B86563) as a Precursor

For Researchers, Scientists, and Drug Development Professionals